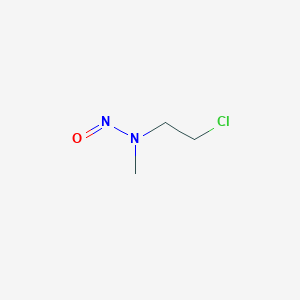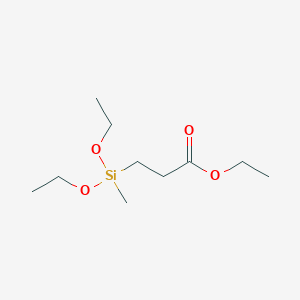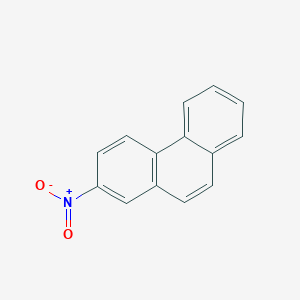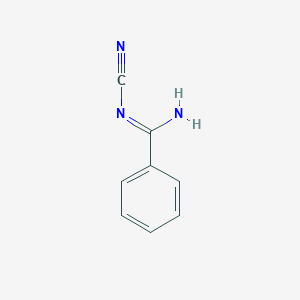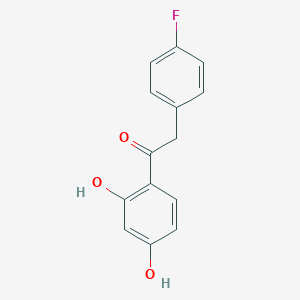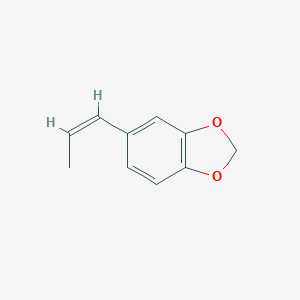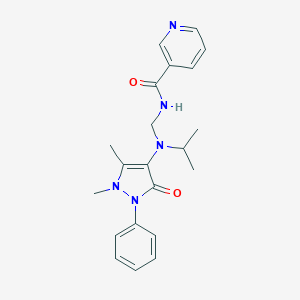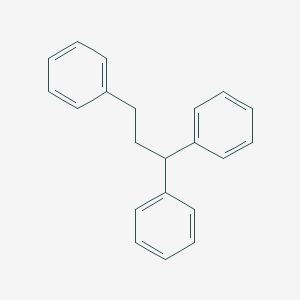
1,1,3-Triphenylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Triphenylpropane is a compound that belongs to the class of organic compounds known as triarylmethanes. It is a colorless crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and benzene. 1,1,3-Triphenylpropane has been the subject of scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 1,1,3-Triphenylpropane is not fully understood. However, it is believed to act as a radical scavenger and an antioxidant. It has been shown to inhibit lipid peroxidation, which is a process that damages cell membranes and can lead to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Biochemical and Physiological Effects
1,1,3-Triphenylpropane has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that it can reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1,1,3-Triphenylpropane in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily purified by recrystallization. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also a relatively expensive compound compared to other organic compounds.
未来方向
There are several future directions for research on 1,1,3-Triphenylpropane. One direction is to investigate its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its efficacy in vivo. Another direction is to explore its potential as a precursor for the synthesis of MOFs with improved properties such as higher surface area and better stability. Additionally, more studies are needed to investigate its potential as a neuroprotective agent and its effects on cognitive function in animal models of neurodegenerative diseases.
合成方法
The synthesis of 1,1,3-Triphenylpropane can be achieved by the reaction of benzaldehyde with acetophenone in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a condensation reaction between the carbonyl group of the acetophenone and the aldehyde group of the benzaldehyde. The resulting product is 1,1,3-Triphenylpropane, which can be purified by recrystallization.
科学研究应用
1,1,3-Triphenylpropane has been extensively studied for its potential applications in various fields such as chemistry, materials science, and medicine. In chemistry, it has been used as a starting material for the synthesis of other organic compounds. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation, catalysis, and drug delivery.
属性
CAS 编号 |
19120-39-9 |
|---|---|
产品名称 |
1,1,3-Triphenylpropane |
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1,3-diphenylpropylbenzene |
InChI |
InChI=1S/C21H20/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI 键 |
NNUULSMRBTWJKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
19120-39-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




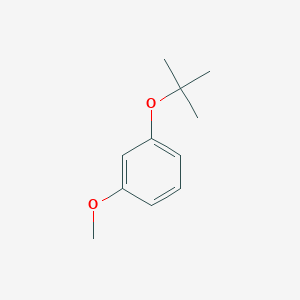
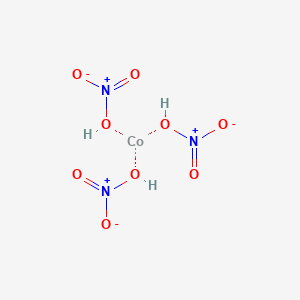

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
